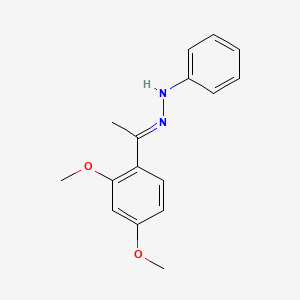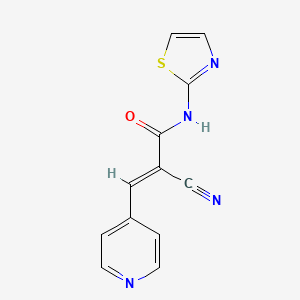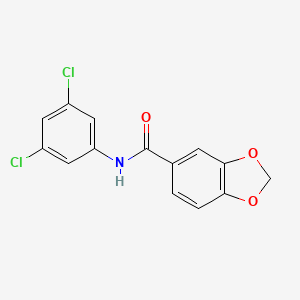![molecular formula C10H15N3O3S B5718481 ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate, commonly known as DMCTC, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. DMCTC is a thiazole-based carbamate that has been synthesized using different methods.
Mecanismo De Acción
DMCTC exerts its biological activities through various mechanisms of action. For instance, its anticancer activity is attributed to its ability to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells. DMCTC has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
DMCTC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, it has been found to induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. DMCTC has also been found to reduce the growth of bacteria and fungi and to exhibit low toxicity towards mammalian cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCTC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, its hydrophobic nature makes it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments. Additionally, its low solubility may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the use of DMCTC in scientific research. For instance, its potential as a fluorescent probe for the detection of metal ions could be further explored. Its anticancer and antimicrobial activities could also be investigated in vivo to determine its potential as a therapeutic agent. Additionally, its use as a precursor for the synthesis of other thiazole-based compounds could be further explored to develop new compounds with improved biological activities.
Conclusion
In conclusion, DMCTC is a thiazole-based carbamate that has attracted significant attention in scientific research due to its potential applications in various fields. DMCTC has been synthesized using different methods and has been found to exhibit potent biological activities, including anticancer, antimicrobial, and antifungal activities. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. DMCTC has several advantages for use in laboratory experiments, but its low solubility may limit its bioavailability in vivo. There are several future directions for the use of DMCTC in scientific research, including its potential as a fluorescent probe and as a therapeutic agent.
Métodos De Síntesis
DMCTC can be synthesized through various methods, including the reaction of ethyl carbamate with 2-amino-4-methyl-5-thiazolecarboxylic acid, followed by the addition of dimethylformamide dimethylacetal. Another method involves the reaction of ethyl carbamate with 2-amino-4-methylthiazole-5-carboxylic acid, followed by the addition of dimethylformamide diethylacetal. These methods have been used to produce DMCTC with high yield and purity.
Aplicaciones Científicas De Investigación
DMCTC has been used in scientific research in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMCTC has been found to exhibit anticancer, antimicrobial, and antifungal activities. It has also been used as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of other thiazole-based compounds.
Propiedades
IUPAC Name |
ethyl N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-5-16-10(15)12-9-11-6(2)7(17-9)8(14)13(3)4/h5H2,1-4H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQALRUWBJINAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(S1)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)



![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)




![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)
![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)

![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)